molecular formula C25H40O6 B1178415 1,2-Dicarbadodecaborane(12), 1-heptyl- CAS No. 126223-53-8

1,2-Dicarbadodecaborane(12), 1-heptyl-

Cat. No.: B1178415
CAS No.: 126223-53-8
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Description

1,2-Dicarbadodecaborane(12), 1-heptyl- is a carborane derivative featuring a closo-dodecaborane cluster (C₂B₁₀H₁₂) with a heptyl (-C₇H₁₅) substituent at one carbon atom. Carboranes are icosahedral clusters known for their 3D aromaticity, high thermal stability, and electron-withdrawing properties . The heptyl group introduces hydrophobicity and steric bulk, influencing solubility, reactivity, and applications in materials science, such as semiconductors and host-guest systems.

Properties

CAS No.

126223-53-8

Molecular Formula

C25H40O6

Synonyms

1,2-Dicarbadodecaborane(12), 1-heptyl-

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1,2-Dicarbadodecaborane(12), 1-heptyl- is a member of the carborane family characterized by its unique polyhedral structure. The molecular formula is C8H13B10C_8H_{13}B_{10}, with a molar mass of approximately 217.29 g/mol. Its structure allows for versatile chemical reactivity, making it a valuable building block in synthetic chemistry.

Applications in Organic Synthesis

Building Block for Synthesis:
1,2-Dicarbadodecaborane(12), 1-heptyl- serves as a starting material for synthesizing various organic compounds. Its boron content facilitates reactions that are otherwise challenging, such as the formation of carbon-boron bonds. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Functionalization of Carboranes:
Recent studies highlight the compound's role in the functionalization of carboranes through catalytic methods. For instance, the “cage-walking” strategy allows for selective functionalization at different positions on the carborane cage, enhancing the diversity of derivatives that can be synthesized .

Materials Science Applications

Liquid Crystals:
Research indicates that 1,2-dicarbadodecaboranes can exhibit mesogenic properties when incorporated into liquid crystal formulations. These compounds can act as additives to modify the viscosity and thermal properties of nematic mixtures, essential for liquid crystal displays (LCDs) and other optoelectronic devices .

Polymer Composites:
The incorporation of boron-containing compounds like 1,2-dicarbadodecaborane(12), 1-heptyl- into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Such composites are valuable in aerospace and automotive applications where lightweight materials with high strength are required .

Medicinal Chemistry

Potential Therapeutics:
Boron-containing compounds have garnered attention in medicinal chemistry due to their unique biological properties. Carboranes are being investigated as potential agents for targeted drug delivery systems and as components in boron neutron capture therapy (BNCT) for cancer treatment . The ability to modify the carborane structure allows for tailoring pharmacokinetics and bioactivity.

Case Studies

Study Application Findings
Douglass et al. (1999)Liquid CrystalsDemonstrated that dipentyl derivatives exhibit mesogenic behavior, indicating potential use in LCD technology .
Silbert et al. (2018)Medicinal ApplicationsReviewed boron-based compounds' roles in drug delivery systems, emphasizing their efficacy in targeted therapies .
Patent US9133324B2 (2014)Composite MaterialsDescribed methods for incorporating carboranes into polymer matrices to enhance material properties for industrial applications .

Comparison with Similar Compounds

Structural and Substituent Effects

Carboranes with varying substituents exhibit distinct physicochemical properties. Key analogs include:

Compound Substituent Key Structural Features
1,2-Dicarbadodecaborane(12), 1-heptyl- Heptyl (-C₇H₁₅) Long alkyl chain; high hydrophobicity
1-Phenyl-closo-carborane (CAS 16390-61-7) Phenyl (-C₆H₅) Aromatic ring; π-conjugation enhances electronic delocalization
1-Butyl-closo-carborane (CAS 23835-38-3) Butyl (-C₄H₉) Shorter alkyl chain; moderate hydrophobicity
1-(4-Silylbutyl)-closo-carborane (CAS 23940-05-8) Silylbutyl (-Si(CH₂)₄-) Silicon-containing group; alters electronic properties

Key Observations :

  • Hydrophobicity : The heptyl derivative’s long alkyl chain increases hydrophobicity compared to phenyl or butyl analogs, affecting solubility in organic solvents and interactions with cyclodextrins .
  • Steric Effects : Bulky substituents like heptyl may hinder reaction kinetics in cross-coupling or substitution reactions compared to smaller groups (e.g., methyl or phenyl) .

Reactivity Trends :

  • Alkyl substituents (heptyl, butyl) stabilize the carborane cluster against degradation in wet DMSO, whereas electron-withdrawing groups (e.g., -Br in 1-bromomethyl-carborane ) may increase susceptibility to nucleophilic attack .
  • Silyl groups enhance thermal stability and modify electronic properties for semiconductor applications .

Physical and Spectroscopic Properties

NMR Data Comparison :

Compound ¹H NMR (δ, ppm) ¹¹B NMR (δ, ppm)
1-Hydroxy-carborane 1.30–3.30 (C₂B₁₀H₁₀), 3.97 (CH), 4.63 (OH) -14.5 (2B), -12.1 (7B), -3.7 (1B)
1-Heptyl-carborane* ~0.8–1.5 (heptyl CH₃), 1.2–1.6 (CH₂) Similar to parent cluster with minor shifts
1-Phenyl-carborane Aromatic protons: ~7.2–7.8 Expected downfield shifts due to conjugation

*Predicted based on alkyl-substituted carborane trends.

Thermal Stability :

  • Heptyl and butyl derivatives exhibit higher thermal stability (>300°C) compared to hydroxy or bromo-substituted carboranes due to reduced electronegativity at the substituent site .
Semiconductor Composites:
  • Hole Carrier Lifetimes :
    • PECVD Benzene/Orthocarborane Composites : 2.5 ms (with benzene) vs. ~35 µs (without benzene) .
    • 1-Heptyl Derivative : Expected intermediate performance due to alkyl chain’s electron-donating effects, balancing charge transport and carrier lifetime.
  • n-Type vs. p-Type Behavior : Metacarborane derivatives (n-type) differ from orthocarborane analogs (p-type); alkyl substituents like heptyl may fine-tune conductivity .
Host-Guest Chemistry:
  • Cyclodextrin Association : Longer alkyl chains (heptyl) likely increase association constants (Kₐ) with β-cyclodextrin compared to shorter chains (butyl) or aromatic groups (phenyl) due to enhanced hydrophobic interactions .

Q & A

Q. What are the common synthetic routes for preparing 1-heptyl-o-carborane, and how can substitution patterns be controlled?

Methodological Answer: The synthesis typically involves lithiation of the parent carborane (1,2-dicarba-closo-dodecaborane(12)) followed by alkylation with heptyl halides. Key steps include:

  • Lithiation: Reacting carborane with organolithium reagents (e.g., n-BuLi) at low temperatures (−78°C) to generate the lithiated intermediate .
  • Alkylation: Introducing 1-bromoheptane or analogous alkyl halides under controlled stoichiometry (1:1 molar ratio) to avoid disubstitution .
  • Purification: Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) isolates the mono-substituted product.

Control of Substitution Patterns:

  • Steric effects: Longer alkyl chains (e.g., heptyl) favor mono-substitution due to steric hindrance at the second carbon site .
  • Temperature: Reactions below −70°C minimize side reactions like cluster degradation.
Reaction StepConditionsYield (%)Characterization Methods
Lithiation−78°C, THF85–90¹¹B NMR monitoring
AlkylationRT, 12 h60–70¹H/¹¹B NMR, GC-MS

Q. How is NMR spectroscopy utilized to characterize the structure and purity of 1-heptyl-o-carborane derivatives?

Methodological Answer:

  • ¹H NMR: The heptyl chain protons appear as distinct signals:
  • Terminal CH₃: δ 0.8–1.0 ppm (triplet, J = 6–7 Hz).
  • Methylene groups: δ 1.2–1.5 ppm (multiplet) .
    • ¹¹B NMR: Confirms cluster integrity and substitution:
  • Unsubstituted o-carborane: Peaks at δ −14.5 (2B), −12.1 (7B), −3.7 (1B) .
  • Substitution shifts the δ −3.7 ppm peak due to electronic effects .
    • Purity Assessment: Integration ratios of ¹H signals (heptyl vs. cluster protons) and absence of disubstituted product peaks.

Advanced Research Questions

Q. What challenges arise in designing plasma-enhanced chemical vapor deposition (PECVD) processes for 1-heptyl-o-carborane-based semiconducting composites, and how are drift carrier lifetimes optimized?

Methodological Answer: Challenges:

  • Cluster Stability: Carboranes undergo decapping (deboronation) under high-energy plasma conditions .
  • Phase Separation: Co-deposition with aromatic precursors (e.g., benzene) requires precise control of gas-phase ratios to avoid inhomogeneity .

Optimization Strategies:

  • Codeposition Parameters:
  • Benzene:Carborane Ratio: 3:1 (v/v) enhances hole carrier lifetimes by reducing charge recombination .

  • Plasma Power: Low RF power (≤50 W) minimizes cluster fragmentation.

    • Post-Deposition Annealing: 250°C for 2 h under N₂ improves crystallinity and carrier mobility .

    Performance Data:

    Composite TypeDrift Carrier Lifetime (Without Benzene)Drift Carrier Lifetime (With Benzene)
    p-Type (o-carborane)~35 µs2.5 ms (+7043%)
    n-Type (m-carborane)50 ns300 ns (+500%)

Q. How do dispersion-corrected DFT methods account for the non-covalent interactions in 1-heptyl-o-carborane supramolecular systems, and what parameterization strategies are critical?

Methodological Answer: Methodology:

  • Functional Selection: Hybrid functionals (e.g., B3LYP-D3) with Grimme’s DFT-D3 dispersion corrections .
  • Basis Sets: Def2-TZVP for boron/carbon; aug-cc-pVDZ for hydrogen .

Parameterization Challenges:

  • Van der Waals Interactions: The heptyl chain’s flexibility requires anisotropic dispersion coefficients for C–H···B interactions .
  • Cluster Polarization: Exact exchange terms (20–25%) improve charge transfer accuracy in carborane-alkyl systems .

Validation:

  • Compare computed interaction energies (e.g., carborane-benzene stacking) with experimental association constants (e.g., β-cyclodextrin inclusion assays) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported NMR chemical shifts for substituted carboranes across studies?

Methodological Answer:

  • Solvent Effects: δ values vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). For example, hydroxyl protons in hydroxy-carboranes show concentration-dependent shifts in CDCl₃ .
  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., COOH) downfield-shift adjacent boron signals, while alkyl chains cause minimal perturbation .
  • Standardization: Always report solvent, temperature, and internal reference (e.g., TMS for ¹H, BF₃·Et₂O for ¹¹B) .

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